molecular formula C6H14N4S2 B14676188 1-Ethyl-3-(ethylcarbamothioylamino)thiourea CAS No. 38451-07-9

1-Ethyl-3-(ethylcarbamothioylamino)thiourea

Cat. No.: B14676188
CAS No.: 38451-07-9
M. Wt: 206.3 g/mol
InChI Key: PPMXYSSOKOGTBT-UHFFFAOYSA-N
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Description

1-Ethyl-3-(ethylcarbamothioylamino)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, resulting in the general formula SC(NH2)2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(ethylcarbamothioylamino)thiourea can be synthesized through the reaction of ethyl isocyanate with ethylamine in the presence of a sulfur source. The reaction typically involves the following steps:

  • Ethyl isocyanate reacts with ethylamine to form an intermediate.
  • The intermediate undergoes a reaction with a sulfur source, such as hydrogen sulfide or elemental sulfur, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(ethylcarbamothioylamino)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Ethyl-3-(ethylcarbamothioylamino)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(ethylcarbamothioylamino)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

1-Ethyl-3-(ethylcarbamothioylamino)thiourea can be compared with other thiourea derivatives, such as:

    1,3-Diethylthiourea: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    1-Phenyl-3-(ethylcarbamothioylamino)thiourea: Contains a phenyl group, which may enhance its lipophilicity and alter its interaction with biological targets.

Properties

CAS No.

38451-07-9

Molecular Formula

C6H14N4S2

Molecular Weight

206.3 g/mol

IUPAC Name

1-ethyl-3-(ethylcarbamothioylamino)thiourea

InChI

InChI=1S/C6H14N4S2/c1-3-7-5(11)9-10-6(12)8-4-2/h3-4H2,1-2H3,(H2,7,9,11)(H2,8,10,12)

InChI Key

PPMXYSSOKOGTBT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=S)NCC

Origin of Product

United States

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